

A Technical Guide to the Chemical Properties of 4,5-Dimethoxy-1-indanone

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Compound of Interest

Compound Name: 4,5-Dimethoxy-1-indanone

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Abstract: **4,5-Dimethoxy-1-indanone** is a substituted aromatic ketone belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.^{[1][2]} This technical guide provides an in-depth analysis of the core chemical properties, synthesis, spectroscopic profile, and reactivity of **4,5-Dimethoxy-1-indanone**. Furthermore, it explores its applications as a versatile building block in organic synthesis and drug discovery, supported by detailed experimental protocols and safety information to aid researchers in its effective utilization.

Core Physicochemical and Structural Properties

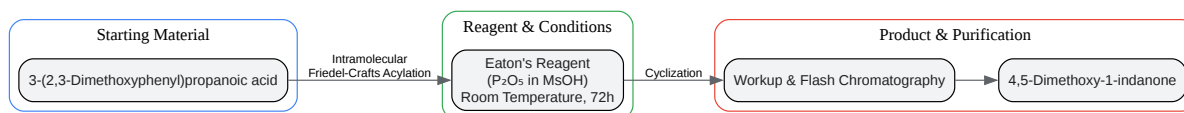
4,5-Dimethoxy-1-indanone is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring fused to a cyclopentanone ring, with two methoxy groups substituted at the 4- and 5-positions of the aromatic system. These methoxy groups significantly influence the molecule's electronic properties and reactivity.

Property	Value	Source(s)
CAS Number	6342-80-9	[3]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[3][4]
Molecular Weight	192.21 g/mol	[3][4]
Appearance	White to yellow powder or crystals	[4]
Melting Point	73-77 °C	[3][4]
Boiling Point	350.3 °C at 760 mmHg	[4]
Density	1.179 g/cm ³	[4]
IUPAC Name	4,5-dimethoxy-2,3-dihydro-1H-inden-1-one	[4]
SMILES	<chem>COc1ccc2C(=O)CCc2c1OC</chem>	[3]
InChIKey	XQODIRIVQXQUFN-UHFFFAOYSA-N	[3][4]

Synthesis and Mechanistic Insights

The synthesis of 1-indanones is a well-established field, most commonly achieved via intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its derivative. [5][6] This cyclization is a powerful method for forming the fused five-membered ring.

A specific and effective method for synthesizing **4,5-Dimethoxy-1-indanone** involves the cyclization of the precursor carboxylic acid using Eaton's reagent (a 7.5 wt% solution of phosphorus pentoxide in methanesulfonic acid). [7] This reagent acts as a potent Brønsted acid and dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution required for ring closure. The methoxy groups on the aromatic ring are strong activating groups, which promotes the cyclization at the ortho position to one of the methoxy groups.



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Caption: Synthesis workflow for **4,5-Dimethoxy-1-indanone**.

Field-Proven Experimental Protocol: Synthesis via Eaton's Reagent[7]

- **Reaction Setup:** To a solution of 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 eq), add Eaton's reagent (approx. 10 mL per gram of acid).
- **Reaction Execution:** Stir the resulting mixture vigorously at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - **Causality Insight:** The extended reaction time is necessary to ensure complete cyclization, as the steric hindrance from the ortho-methoxy group can slow the reaction rate compared to less substituted analogues.
- **Workup:** Carefully pour the reaction mixture over crushed ice to quench the reaction. Neutralize the acidic solution, typically with a saturated sodium bicarbonate solution, until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to afford **4,5-Dimethoxy-1-indanone** as a solid.[7]

Spectroscopic and Analytical Profile

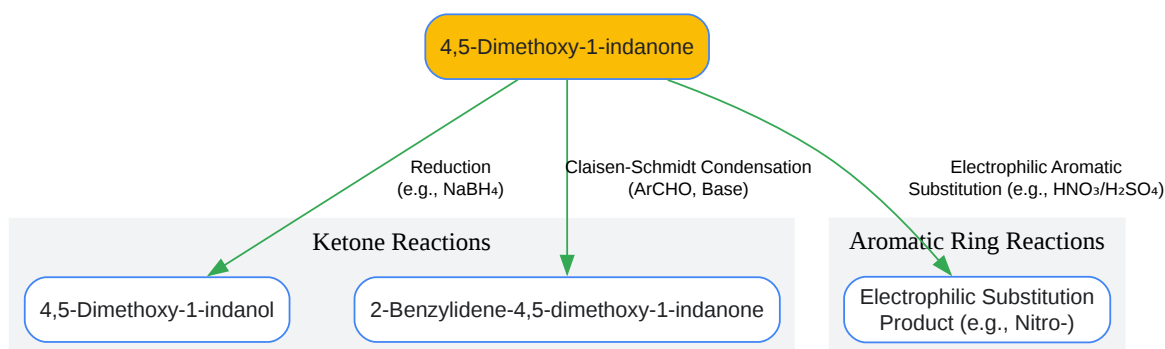
Accurate characterization is critical for verifying the identity and purity of synthesized compounds. While specific experimental spectra for **4,5-Dimethoxy-1-indanone** are not widely published, the expected analytical data can be reliably predicted based on its structure and data from closely related analogues.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Expected Characteristics
^1H NMR	- Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the two protons on the benzene ring. - Methoxy Protons: Two singlets, each integrating to 3H, around δ 3.8-4.0 ppm. - Methylene Protons (C3): A triplet around δ 3.0-3.2 ppm (adjacent to the aromatic ring). - Methylene Protons (C2): A triplet around δ 2.6-2.8 ppm (alpha to the carbonyl).
^{13}C NMR	- Carbonyl Carbon (C1): A signal in the downfield region, typically $\delta > 190$ ppm. - Aromatic Carbons: Six distinct signals between δ 110-160 ppm, including four quaternary carbons. - Methoxy Carbons: Two signals around δ 55-60 ppm. - Methylene Carbons: Two signals for C2 and C3 in the aliphatic region (δ 25-40 ppm).
IR Spectroscopy	- C=O Stretch: A strong, sharp absorption band around $1690\text{-}1710\text{ cm}^{-1}$ (conjugated ketone). - C-O Stretch: Strong bands in the $1200\text{-}1300\text{ cm}^{-1}$ region for the aryl ether methoxy groups. - Aromatic C=C Stretch: Medium intensity bands around 1600 cm^{-1} and $1450\text{-}1500\text{ cm}^{-1}$. - C-H Stretch: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} .
Mass Spectrometry	- Molecular Ion (M^+): A prominent peak at $m/z \approx 192.0786$ (exact mass). ^{[7][11]} - Key Fragments: Expect fragmentation patterns involving the loss of CO (m/z 164) and methyl radicals (CH_3 , m/z 177).

Chemical Reactivity and Derivatization

The reactivity of **4,5-Dimethoxy-1-indanone** is dictated by its ketone functional group and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures.^[1]

- **Ketone Reactivity:** The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding indanol, or it can undergo condensation reactions. A key reaction is the Claisen-Schmidt condensation with aldehydes at the alpha-position (C2) to form α,β -unsaturated ketones (benzylidene derivatives).^[12]
- **Enolate Formation:** The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to aldol-type reactions and alkylations, allowing for functionalization at the C2 position.
- **Aromatic Ring Reactivity:** The two methoxy groups strongly activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution will be directed to the C6 and C7 positions, though regioselectivity can be complex.



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Caption: Key reaction pathways of **4,5-Dimethoxy-1-indanone**.

Applications in Drug Discovery and Chemical Research

The indanone scaffold is of significant interest to the pharmaceutical industry, particularly in the development of treatments for neurodegenerative disorders.[2][6]

- **Intermediate for Bioactive Molecules:** The isomeric compound, 5,6-dimethoxy-1-indanone, is a well-known key intermediate in the synthesis of Donepezil, a leading medication for Alzheimer's disease.[13][14][15][16] The versatile reactivity of **4,5-Dimethoxy-1-indanone** makes it an attractive starting point for synthesizing novel analogues and exploring structure-activity relationships in this therapeutic area.[17]
- **Scaffold for Novel Agents:** **4,5-Dimethoxy-1-indanone** has been utilized as a reagent for the preparation of thiosemicarbazones, which have been investigated as potential new agents against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[4] This highlights its role as a platform for generating diverse chemical libraries for screening against various disease targets.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

- **Hazard Identification:** According to GHS information provided to the European Chemicals Agency (ECHA), the compound is classified as "Harmful if swallowed" (Acute toxicity, oral, Category 4).[7][18]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE should be worn, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] [19] In cases where dust may be generated, a suitable respirator should be used.[19]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20] The compound is a combustible solid.[3]
- **First Aid Measures:**

- Inhalation: Move the person to fresh air.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Flush eyes with water as a precaution.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20]

Conclusion

4,5-Dimethoxy-1-indanone is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The compound's dual reactivity at the ketone function and the activated aromatic ring provides a rich platform for chemical derivatization. For researchers in drug discovery and medicinal chemistry, it serves as a crucial building block for creating novel compounds, particularly in the exploration of treatments for neurodegenerative diseases and other therapeutic areas. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its safe and effective application in a research setting.

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